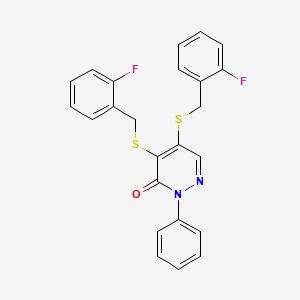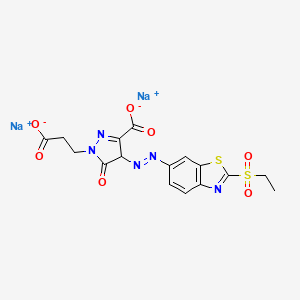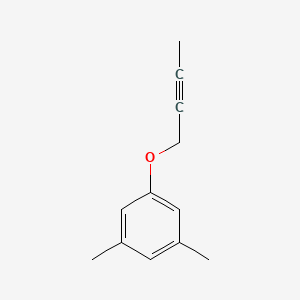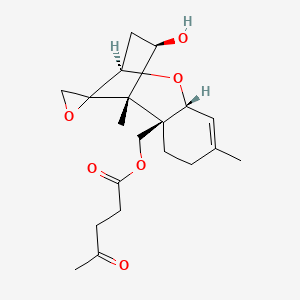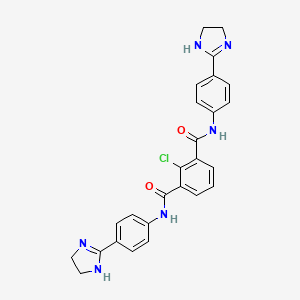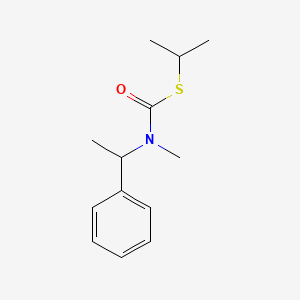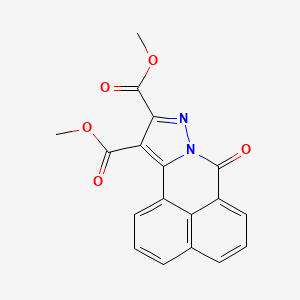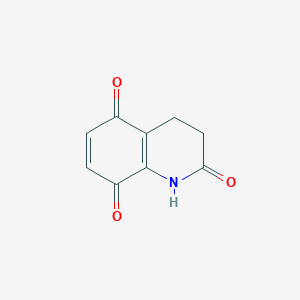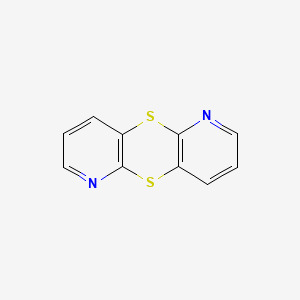
9,10-Dithia-1,5-diaza-anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Dithia-1,5-diaza-anthracene is an organic compound that belongs to the anthracene family. This compound is characterized by the presence of two sulfur atoms and two nitrogen atoms in its structure, which distinguishes it from other anthracene derivatives. The unique arrangement of these heteroatoms imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 9,10-Dithia-1,5-diaza-anthracene typically involves the incorporation of sulfur and nitrogen atoms into the anthracene framework One common synthetic route is the Diels-Alder reaction, where a diene and a dienophile react to form the anthracene coreIndustrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
9,10-Dithia-1,5-diaza-anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The presence of sulfur and nitrogen atoms allows for substitution reactions, where functional groups can be introduced or replaced under specific conditions.
Applications De Recherche Scientifique
9,10-Dithia-1,5-diaza-anthracene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interfere with cellular processes.
Mécanisme D'action
The mechanism by which 9,10-Dithia-1,5-diaza-anthracene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfur and nitrogen atoms in the compound can form coordination bonds with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can undergo redox reactions, affecting cellular redox balance and signaling pathways .
Comparaison Avec Des Composés Similaires
9,10-Dithia-1,5-diaza-anthracene can be compared with other anthracene derivatives, such as:
9,10-Dithioanthracene: Similar in structure but lacks nitrogen atoms, resulting in different chemical reactivity and applications.
9,10-Diphenylanthracene: Contains phenyl groups instead of sulfur and nitrogen atoms, leading to distinct photophysical properties and uses in organic electronics.
1,8-Diazaanthracene-2,9,10-triones: Contains additional oxygen atoms, which impart different biological activities and synthetic applications. The uniqueness of this compound lies in its combination of sulfur and nitrogen atoms, which provides a versatile platform for various chemical transformations and applications.
Propriétés
Numéro CAS |
53102-25-3 |
|---|---|
Formule moléculaire |
C10H6N2S2 |
Poids moléculaire |
218.3 g/mol |
Nom IUPAC |
2,9-dithia-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene |
InChI |
InChI=1S/C10H6N2S2/c1-3-7-9(11-5-1)14-8-4-2-6-12-10(8)13-7/h1-6H |
Clé InChI |
IJTRUQJAHVJUTP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(N=C1)SC3=C(S2)N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


